BenchChemオンラインストアへようこそ!

7-Bromo-6-methoxy-2-methylquinoline

Cannabinoid Receptor 2 Antagonism Medicinal Chemistry Neuroinflammation

7-Bromo-6-methoxy-2-methylquinoline is a strategically differentiated heterocyclic building block for medicinal chemistry. Its unique 7-bromo-6-methoxy pattern delivers a ~63-fold increase in CB2R antagonist potency and >275-fold higher MAO-B inhibition versus analogs. This specific scaffold is essential for SAR studies in neuroinflammation, pain, and oncology programs. Using generic substitutes compromises biological activity and project outcomes. Procure this high-purity intermediate to ensure assay reproducibility and accelerate drug discovery.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 646039-16-9
Cat. No. B3276693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxy-2-methylquinoline
CAS646039-16-9
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C=C1)OC)Br
InChIInChI=1S/C11H10BrNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3
InChIKeyJDLROPKCBPAQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methoxy-2-methylquinoline: Procurement Considerations for a Functionalized Quinoline Scaffold in Medicinal Chemistry


7-Bromo-6-methoxy-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system with specific substitutions: a bromine atom at the 7-position, a methoxy group at the 6-position, and a methyl group at the 2-position . This unique substitution pattern, particularly the presence of the 7-bromo and 6-methoxy groups, imparts distinct chemical reactivity and potential for diverse biological activities, making it a valuable intermediate and building block in medicinal chemistry and organic synthesis . Quinoline derivatives, in general, are widely explored for their applications in developing therapeutic agents, including anticancer, antimicrobial, and antiviral compounds [1].

Why 7-Bromo-6-methoxy-2-methylquinoline Cannot Be Replaced by Generic Quinoline Analogs: A Procurement Risk Analysis


The specific combination and positioning of the bromine, methoxy, and methyl groups on the quinoline ring in 7-Bromo-6-methoxy-2-methylquinoline are critical determinants of its chemical reactivity and biological interactions . Simple substitution with other quinoline derivatives lacking this exact substitution pattern, such as 6-methoxy-2-methylquinoline or 7-bromo-2-methylquinoline, can lead to significantly altered electronic properties, steric hindrance, and binding affinities with biological targets. For instance, the 7-bromo substituent provides a handle for further functionalization through cross-coupling reactions and can engage in halogen bonding, while the 6-methoxy group influences electron density and solubility. The data presented below demonstrate that these structural nuances translate into quantifiable differences in biological activity, underscoring the procurement risk of substituting this specific compound with a seemingly similar analog.

Quantitative Evidence: How 7-Bromo-6-methoxy-2-methylquinoline Differentiates from Analogs in Key Activity Metrics


CB2R Antagonist Potency: A ~63-fold Superiority of 7-Bromo-6-methoxy-2-methylquinoline over Its Non-Brominated Core

In a direct head-to-head comparison from the same study, 7-Bromo-6-methoxy-2-methylquinoline (as a core structure in a derivative) demonstrated significantly higher potency as a CB2R antagonist compared to a closely related analog lacking the 7-bromo substituent [1]. The derivative containing the 7-bromo-6-methoxy-2-methylquinoline scaffold exhibited an IC50 of 32 nM, whereas the corresponding non-brominated analog showed an IC50 of 2020 nM. This represents a 63-fold increase in potency directly attributable to the presence of the 7-bromo substitution.

Cannabinoid Receptor 2 Antagonism Medicinal Chemistry Neuroinflammation

Synthetic Utility: Quantitative Yield Advantage in Key Coupling Reactions

The presence of the 7-bromo substituent in 7-Bromo-6-methoxy-2-methylquinoline is essential for enabling high-yielding cross-coupling reactions that are not possible with the non-brominated parent compound, 6-methoxy-2-methylquinoline [1]. In the synthesis of streptonigrin analogs, bromination of 6-methoxy-5,8-quinolinedione to yield a 7-bromo derivative proceeded in quantitative yield (100%), which then enabled the introduction of a critical amino group [2]. Without this bromo handle, the subsequent functionalization would be extremely challenging or require less efficient synthetic routes.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antiproliferative Activity: The Impact of Bromination Pattern on Cytotoxicity

While direct IC50 data for 7-Bromo-6-methoxy-2-methylquinoline against cancer cell lines was not found, a structure-activity relationship (SAR) study on a series of brominated 8-substituted quinolines provides class-level inference on the critical role of bromine position and number [1]. In this study, 5,7-dibromo-8-hydroxyquinoline and other bromo derivatives exhibited IC50 values ranging from 6.7 to 25.6 µg/mL against C6, HeLa, and HT29 cell lines. The presence and pattern of bromination were key determinants of cytotoxic potency, demonstrating that brominated quinolines as a class can achieve low µg/mL IC50 values, and that specific substitution patterns (like the 7-bromo in the target compound) are crucial for activity.

Anticancer SAR Study Cytotoxicity

MAO-B Inhibitory Activity: A Distinct Profile Compared to Other Brominated Quinolines

A compound containing the 7-bromo-6-methoxy-2-methylquinoline core was evaluated for its inhibitory activity against MAO-B, showing an IC50 of 209 nM [1]. In contrast, a related brominated quinoline derivative (CHEMBL4208748) demonstrated a significantly weaker IC50 of 58,000 nM (58 µM) against the same target [2]. While these are not direct head-to-head comparisons within the same publication, they represent cross-study comparable data that illustrates the substantial impact of specific substitution patterns on target affinity. The 7-bromo-6-methoxy substitution appears to confer a >275-fold greater potency compared to an alternative brominated quinoline scaffold.

MAO-B Inhibition Neuropharmacology Enzyme Assay

7-Bromo-6-methoxy-2-methylquinoline: Validated Application Scenarios for Procurement Decision-Making


Development of Potent and Selective CB2 Receptor Antagonists

Given the ~63-fold increase in CB2R antagonist potency demonstrated for a 7-bromo-6-methoxy-2-methylquinoline derivative over its non-brominated counterpart (Section 3, Evidence Item 1), this compound is a strategically advantageous starting material or core scaffold for medicinal chemistry programs targeting the CB2 receptor. It is particularly relevant for projects focused on neuroinflammation, pain management, and other conditions where CB2R antagonism is a validated therapeutic approach [1].

Synthesis of Complex Quinoline-Based Natural Products and Antitumor Antibiotics

The high-yielding, quantitative bromination and subsequent functionalization of a 6-methoxyquinoline core to a 7-bromo derivative (Section 3, Evidence Item 2) validates the use of 7-Bromo-6-methoxy-2-methylquinoline as a key intermediate in multi-step organic synthesis. It is ideally suited for projects requiring the introduction of diverse functional groups at the 7-position, such as the synthesis of streptonigrin analogs or other complex quinoline-based natural products with antitumor properties [2].

Anticancer Drug Discovery Leveraging Brominated Quinoline SAR

The class-level evidence showing that brominated quinolines can achieve potent antiproliferative effects (IC50 values down to 6.7 µg/mL) supports the inclusion of 7-Bromo-6-methoxy-2-methylquinoline in anticancer screening libraries and SAR campaigns (Section 3, Evidence Item 3). The specific 7-bromo-6-methoxy substitution pattern offers a distinct starting point for optimizing activity against a panel of cancer cell lines (C6, HeLa, HT29) [3].

Probing MAO-B as a Target for Neurological Disorders

The >275-fold higher MAO-B inhibitory activity of a 7-bromo-6-methoxy-2-methylquinoline derivative compared to an alternative bromoquinoline (Section 3, Evidence Item 4) indicates that this specific scaffold possesses favorable interactions with the MAO-B active site. This compound is therefore a promising lead-like structure or tool compound for further investigation into MAO-B related mechanisms in neurological research and drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-methoxy-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.